molecular formula C9H11ClO2 B14356346 5-Butylfuran-2-carbonyl chloride CAS No. 93116-69-9

5-Butylfuran-2-carbonyl chloride

Katalognummer: B14356346
CAS-Nummer: 93116-69-9
Molekulargewicht: 186.63 g/mol
InChI-Schlüssel: YHCZOYRZNQDCCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butylfuran-2-carbonyl chloride is an organic compound with the molecular formula C9H11ClO2. It belongs to the class of furan derivatives, which are known for their aromatic properties and reactivity. This compound is characterized by a furan ring substituted with a butyl group and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Butylfuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the acylation of 5-butylfuran with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butylfuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the furan ring to more oxidized derivatives, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents, often in anhydrous ether or THF.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Alcohols: Formed through reduction reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

5-Butylfuran-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-butylfuran-2-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The furan ring provides aromatic stability, while the butyl group influences the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carbonyl chloride: Similar structure but lacks the butyl group, resulting in different reactivity and applications.

    5-Methylfuran-2-carbonyl chloride: Contains a methyl group instead of a butyl group, leading to variations in physical and chemical properties.

    2-Furoyl chloride: Another furan derivative with different substituents, affecting its reactivity and use.

Uniqueness

5-Butylfuran-2-carbonyl chloride is unique due to the presence of the butyl group, which enhances its solubility in organic solvents and influences its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and materials.

Eigenschaften

CAS-Nummer

93116-69-9

Molekularformel

C9H11ClO2

Molekulargewicht

186.63 g/mol

IUPAC-Name

5-butylfuran-2-carbonyl chloride

InChI

InChI=1S/C9H11ClO2/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3

InChI-Schlüssel

YHCZOYRZNQDCCQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(O1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.